molecular formula C8H8N2O4 B14552243 2-Hydroxy-N-(4-nitrophenyl)acetamide CAS No. 62100-58-7

2-Hydroxy-N-(4-nitrophenyl)acetamide

Cat. No.: B14552243
CAS No.: 62100-58-7
M. Wt: 196.16 g/mol
InChI Key: LDHNZYQYDDJEEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-N-(4-nitrophenyl)acetamide is an organic compound with the molecular formula C8H8N2O4. It is characterized by the presence of a hydroxyl group (-OH) and a nitro group (-NO2) attached to a phenyl ring, along with an acetamide group (-NHCOCH3).

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-N-(4-nitrophenyl)acetamide can be synthesized through the nitration of 4-hydroxyacetanilide (paracetamol) using nitric acid. The reaction typically involves the following steps:

Industrial Production Methods: The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-N-(4-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Hydroxy-N-(4-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new analgesic and anti-inflammatory agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-(4-nitrophenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and nitro groups play a crucial role in its reactivity and binding affinity. For instance, the compound can inhibit specific enzymes by forming hydrogen bonds and electrostatic interactions with the active site residues. Additionally, the nitro group can undergo reduction to form reactive intermediates that further modulate biological pathways .

Comparison with Similar Compounds

    N-(4-Hydroxy-3-nitrophenyl)acetamide: Similar structure but with the nitro group at the 3-position.

    N-(4-Methoxy-2-nitrophenyl)acetamide: Similar structure but with a methoxy group instead of a hydroxyl group.

    N-(4-Hydroxy-2-nitrophenyl)acetamide: Isomer with the nitro group at the 2-position.

Uniqueness: 2-Hydroxy-N-(4-nitrophenyl)acetamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

CAS No.

62100-58-7

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

2-hydroxy-N-(4-nitrophenyl)acetamide

InChI

InChI=1S/C8H8N2O4/c11-5-8(12)9-6-1-3-7(4-2-6)10(13)14/h1-4,11H,5H2,(H,9,12)

InChI Key

LDHNZYQYDDJEEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CO)[N+](=O)[O-]

Origin of Product

United States

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